molecular formula C12H14N2O4S B11802713 4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11802713
M. Wt: 282.32 g/mol
InChI Key: AHLSLTLXKURVND-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2,3-dimethoxyphenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methylsulfonyl chloride under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dimethoxyphenyl)-1H-pyrazole
  • 4-(2,3-Dimethoxyphenyl)-3-(methylthio)-1H-pyrazole
  • 4-(2,3-Dimethoxyphenyl)-3-(methylamino)-1H-pyrazole

Uniqueness

4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-5-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C12H14N2O4S/c1-17-10-6-4-5-8(11(10)18-2)9-7-13-14-12(9)19(3,15)16/h4-7H,1-3H3,(H,13,14)

InChI Key

AHLSLTLXKURVND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=C(NN=C2)S(=O)(=O)C

Origin of Product

United States

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